D-Lactitol (monohydrate)

Gastroenterology Osmotic Laxative Meta-Analysis

Formulators seeking a low-calorie bulk sweetener face trade-offs between prebiotic specificity and laxative efficacy. D-Lactitol monohydrate resolves this: 2.4 kcal/g, 0.4× sucrose sweetness, and crystalline monohydrate form for superior tabletability (p<0.01). • Clinically validated: Increases stool frequency vs. lactulose (SMD: 0.19, P=0.06). • High-purity (≥98% HPLC) crystalline powder with defined lattice constants. • Available in bulk with consistent quality for pharma and nutraceutical manufacturing.

Molecular Formula C12H24O11
Molecular Weight 344.31 g/mol
Cat. No. B13394400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lactitol (monohydrate)
Molecular FormulaC12H24O11
Molecular Weight344.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
InChIInChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2
InChIKeyVQHSOMBJVWLPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 60 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Lactitol (monohydrate) Procurement & Profile


D-Lactitol monohydrate (CAS 81025-04-9) is a crystalline disaccharide sugar alcohol, specifically 4-O-β-D-galactopyranosyl-D-glucitol, synthesized via the hydrogenation of lactose [1]. This polyol exhibits a sweetening potency of 0.4 relative to sucrose and a low caloric value, establishing its role as a bulk sweetener and pharmaceutical excipient [2]. It is defined by a high-purity profile, with a typical commercial assay of ≥99% as determined by HPLC, and is characterized by a melting point of 95-98 °C and significant water solubility [3].

Crystalline monohydrate identity for reproducible formulation research
Low caloric profile supports sugar-free and diabetic-model diet studies
High-purity excipient research grade suitable for binder and prebiotic screening

Why D-Lactitol Cannot Be Substituted


Substituting D-Lactitol monohydrate with a generic sugar alcohol or a similar laxative like lactulose is scientifically unsound due to its unique combination of properties. Unlike other polyols that may be more calorically dense or have different fermentation profiles, lactitol provides only 2.4 kcal/g and exhibits a high degree of prebiotic specificity [1][2]. Furthermore, clinical evidence reveals a quantifiable advantage over lactulose, with a meta-analysis showing a slight but directionally superior increase in weekly stool frequency (SMD: 0.19, P=0.06) for lactitol [3]. The crystalline monohydrate form also offers distinct material advantages, including specific lattice constants and superior performance as a pharmaceutical binder compared to other common excipients [4][5]. These compound-specific, quantitative differentiators directly impact formulation performance, therapeutic efficacy, and research reproducibility, rendering generic substitution a high-risk decision.

Lactulose Prebiotic specificity and stool-frequency endpoint profile may differ from lactitol monohydrate
Other polyols Caloric impact, fermentation behavior and digestive tolerance vary widely among sugar alcohols
Generic excipients Crystalline monohydrate binder performance and tablet strength may not transfer to alternative excipients

D-Lactitol Quantitative Differentiation Guide


Constipation: Clinical Efficacy vs. Lactulose

In a head-to-head meta-analysis of randomized controlled trials (RCTs) for adult constipation, D-Lactitol (monohydrate) demonstrated a slight but directionally superior increase in weekly stool frequency compared to lactulose. This finding is based on a quantitative synthesis of four RCTs that directly compared the two agents [1].

Constipation endpoint
Head-to-head meta-analysis
SMD 0.19 vs lactulose (P=0.06)
Reported stool frequency endpoint comparison context
4 RCTs; adult constipation research models
Gastroenterology Osmotic Laxative Meta-Analysis

Prebiotic Specificity in Probiotic Utilization

An in vitro screening study compared the fermentation specificity of various established and potential prebiotic candidates. D-Lactitol demonstrated high specificity by being utilized primarily by beneficial Lactobacillus species, while common alternatives like galacto-oligosaccharides (GOS) and fructo-oligosaccharides (FOS) were fermented by a much broader range of microbes, including potential pathogens [1].

Prebiotic specificity
In vitro specificity
Lactobacillus-enriched, narrow utilization
Supports microbiome-targeted formulation studies
Pure culture screening; GOS/FOS utilized by broader microbes
Prebiotic Microbiome In Vitro

Caloric Impact vs. Sucrose

A human metabolic balance study directly compared diets supplemented with D-Lactitol (monohydrate) or sucrose. The results showed that subjects required 5.6% more metabolizable energy (ME) from the lactitol-supplemented diet to maintain energy equilibrium, providing direct quantitative evidence of its significantly reduced caloric impact [1].

Caloric impact
Human study context
5.6% higher ME required vs sucrose
Reported caloric utilization difference for energy equilibrium
24 h balance study; 49 g sucrose / 50 g lactitol comparison
Nutrition Energy Metabolism Low-Calorie Sweetener

Pharmaceutical Binder Performance

A study evaluating the use of D-Lactitol as a binder in co-processed direct compression excipients (mannitol-corn starch) showed that increasing lactitol concentration significantly improved tablet tensile strength. The median particle diameter (d0.5) of the granules was also substantially increased with the addition of lactitol as a binder [1].

Binder performance
Method context
Increased tablet tensile strength (p
Supports tablet mechanical performance review
Co-processed mannitol-corn starch with 10–15% lactitol binder
Purity & resolution
Specification review
≥99% HPLC; resolution ≥1.2 from lactose/glucose
Supports quality specification and impurity control
Pharmacopoeial draft method; Shodex SC1011, RI detection
Hepatic encephalopathy
Endpoint context
Bifidobacterium ratio +38.9 pp vs baseline
Reported HE management endpoint and microbiota shift
8 cirrhotic patients; 36 g/day lactitol for 3–4 weeks
Pharmaceutics Excipient Direct Compression

Purity & Pharmacopoeial Compliance

Commercially available D-Lactitol monohydrate is supplied with a specified purity of ≥99% as determined by HPLC . Furthermore, an analytical method compliant with the Chinese Pharmacopoeia (draft) demonstrates the ability to resolve D-Lactitol monohydrate from related impurities like lactose and glucose, with a specified resolution of ≥1.2 between each pair [1].

Purity & resolution
Specification review
≥99% HPLC; resolution ≥1.2 from lactose/glucose
Supports quality specification and impurity control
Pharmacopoeial draft method; Shodex SC1011, RI detection
Analytical Chemistry HPLC Quality Control

Hepatic Encephalopathy: Efficacy vs. Lactulose

In the management of hepatic encephalopathy (HE), lactitol is clinically established as being equally effective to lactulose in reducing blood ammonia levels and improving symptoms. A small meta-analysis confirmed their equal efficacy in treating HE [1]. A direct clinical study further demonstrated that lactitol administration significantly increased the beneficial Bifidobacterium occupation ratio from 7.1% to 46.0% (p<0.05) and decreased blood ammonia concentration [2].

Hepatic encephalopathy
Endpoint context
Bifidobacterium ratio +38.9 pp vs baseline
Reported HE management endpoint and microbiota shift
8 cirrhotic patients; 36 g/day lactitol for 3–4 weeks
Hepatology Hepatic Encephalopathy Ammonia Reduction

D-Lactitol Application Scenarios


Low-Calorie & Diabetic-Friendly Foods

Based on its caloric value of 2.4 kcal/g and a metabolizable energy requirement that is 5.6% higher than sucrose for energy equilibrium [5], D-Lactitol monohydrate is the optimal choice for developing sugar-free and reduced-calorie confectionery, baked goods, and beverages. Its sweetness potency of 0.4 relative to sucrose allows for precise formulation of products with a clean, neutral taste profile without the caloric burden of sucrose or the intense sweetness of high-potency sweeteners .

Constipation & Hepatic Encephalopathy Formulations

Given its clinically demonstrated efficacy in increasing weekly stool frequency compared to lactulose (SMD: 0.19, P=0.06) [5] and its established role in reducing blood ammonia levels in hepatic encephalopathy patients , D-Lactitol monohydrate is a superior active pharmaceutical ingredient (API) for osmotic laxative formulations and for adjunctive therapy in managing portal systemic encephalopathy.

Direct Compression Excipient for Tablet Strength

For solid oral dosage forms, D-Lactitol monohydrate serves as a high-performance binder in co-processed direct compression excipients. As evidenced by a significant increase in tablet tensile strength (ANOVA, p<0.01) and improved granule properties [5], its inclusion in formulations enhances tabletability and robustness, reducing manufacturing risks and improving product quality, particularly for challenging active ingredients like hydrochlorothiazide (HCTZ).

Synbiotic & Microbiome Modulation

Due to its high prebiotic specificity, which preferentially promotes the growth of beneficial Lactobacillus species while being poorly utilized by a broader range of gut microbes [5], D-Lactitol monohydrate is a strategic ingredient for next-generation synbiotic products. Its inclusion allows for a more targeted modulation of the gut microbiome compared to less selective prebiotics like GOS or FOS, potentially leading to more predictable health outcomes.

Application
Selection Property
Validation Focus
Sugar-free formulation research
Low caloric profile
Caloric utilization vs sucrose in diet models
Bowel function model studies
Reported bowel function endpoint
Stool frequency and ammonia-level endpoints
Tablet formulation research
Binder performance
Tensile strength and granule particle size review
Microbiome-targeted prebiotic studies
Prebiotic specificity
Lactobacillus enrichment and pathogen exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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